molecular formula C7H7Br2N B170518 2,6-Dibromo-3,5-dimethylpyridine CAS No. 117846-58-9

2,6-Dibromo-3,5-dimethylpyridine

Cat. No.: B170518
CAS No.: 117846-58-9
M. Wt: 264.94 g/mol
InChI Key: ILHNZRHAVNCIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,5-dimethylpyridine is a brominated derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 3 and 5 positions on the pyridine ring. This compound has the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a solid at room temperature and is typically stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridines. The presence of two bromine atoms and two methyl groups on the pyridine ring allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

2,6-dibromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNZRHAVNCIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355771
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117846-58-9
Record name 2,6-Dibromo-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3,5-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3,5-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-3,5-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3,5-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3,5-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-3,5-dimethylpyridine
Customer
Q & A

Q1: What are the key structural features of 2,6-Dibromo-3,5-dimethylpyridine?

A1: this compound is a di-halogenated pyridine derivative. Key structural features include:

  • Halogenation: The molecule possesses bromine atoms at the 2 and 6 positions of the pyridine ring. [, ]
  • Methyl Substituents: Methyl groups are present at the 3 and 5 positions of the pyridine ring. [, ]
  • Crystal Structure: The compound exhibits interesting crystal packing arrangements. It can crystallize as a racemic twin with two independent molecules in the asymmetric unit. [] In the solid state, it displays aromatic face-to-face π-stacking. []

Q2: How does the crystal packing of this compound differ from 2,6-Diiodo-3,5-dimethylpyridine?

A2: While both compounds exhibit π-stacking in their crystal structures, their packing arrangements differ:

  • This compound: Alternate molecules are oriented at 90 degrees to each other, forming X-shaped columns within the crystal lattice. []
  • 2,6-Diiodo-3,5-dimethylpyridine: Molecules pack in a parallel fashion, resulting in a zigzag array within the crystal lattice. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.